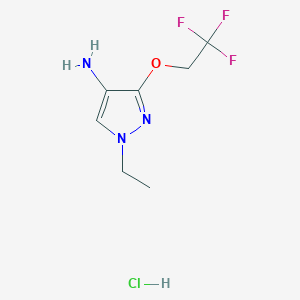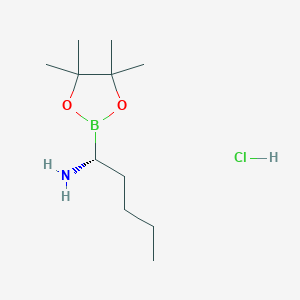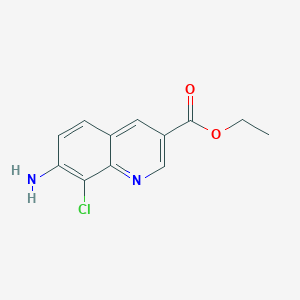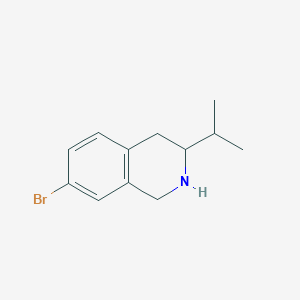
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with a molecular formula of C8H11F3N2O·HCl
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with ethyl halides.
Attachment of the trifluoroethoxy group: This is done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl and trifluoroethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride include:
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the amine group, which may reduce its biological activity.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine: Does not form the hydrochloride salt, potentially affecting its solubility and stability.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine sulfate: Another salt form that may have different solubility and stability profiles compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11ClF3N3O |
|---|---|
Poids moléculaire |
245.63 g/mol |
Nom IUPAC |
1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10;/h3H,2,4,11H2,1H3;1H |
Clé InChI |
SFYUTIVMFRUQAH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)OCC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)


![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)



